(E)-1-(1-Adamantyl)-3-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]amino}-2-propen-1-one
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Overview
Description
(E)-1-(1-Adamantyl)-3-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]amino}-2-propen-1-one is a synthetic organic compound characterized by its unique adamantyl and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-Adamantyl)-3-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]amino}-2-propen-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction.
Pyrazole Formation: The pyrazole ring is synthesized via a cyclization reaction involving hydrazine and an appropriate diketone.
Coupling Reaction: The adamantyl and pyrazolyl intermediates are coupled using a base-catalyzed condensation reaction to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1-Adamantyl)-3-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]amino}-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or adamantyl derivatives.
Scientific Research Applications
(E)-1-(1-Adamantyl)-3-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]amino}-2-propen-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (E)-1-(1-Adamantyl)-3-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]amino}-2-propen-1-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in key biological pathways, leading to its observed effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, disrupting cellular processes and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **(E)-1-(1-Adamantyl)-3-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]amino}-2-buten-1-one
- **(E)-1-(1-Adamantyl)-3-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]amino}-2-penten-1-one
Uniqueness
(E)-1-(1-Adamantyl)-3-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]amino}-2-propen-1-one is unique due to its specific combination of adamantyl and pyrazolyl groups, which confer distinct chemical and biological properties. Its trifluoroethyl group further enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H22F3N3O |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(E)-1-(1-adamantyl)-3-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]prop-2-en-1-one |
InChI |
InChI=1S/C18H22F3N3O/c19-18(20,21)11-24-10-15(9-23-24)22-2-1-16(25)17-6-12-3-13(7-17)5-14(4-12)8-17/h1-2,9-10,12-14,22H,3-8,11H2/b2-1+ |
InChI Key |
VOTHVMZAQVSMKV-OWOJBTEDSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)/C=C/NC4=CN(N=C4)CC(F)(F)F |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C=CNC4=CN(N=C4)CC(F)(F)F |
Origin of Product |
United States |
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